molecular formula C11H14N2O5 B020841 Corynecin I CAS No. 4423-58-9

Corynecin I

Cat. No. B020841
M. Wt: 254.24 g/mol
InChI Key: PIVQDUYOEIAFDM-GHMZBOCLSA-N
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Patent
US05789179

Procedure details

In a clean, round bottom flask N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl] acetamide (1.27 g 5 mmoles) was dissolved in methanol (50 ml). The flask was then fitted with a suitable adaptor and coupled to an hydrogenation apparatus. The atmosphere in the flask was then replaced with nitrogen. The adaptor was then removed and 10% palladium on carbon catalyst (466 mg) was added to the flask. The adaptor was replaced and the hydrogenation apparatus manipulated to replace the atmosphere in the flask with hydrogen. The flask contents were then stirred at room temperature under an atmosphere of hydrogen overnight. The hydrogenation apparatus was manipulated to replace the atmosphere in the flask with nitrogen. The flask was then disconnected from the hydrogenation apparatus.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=1)[CH:3]([NH:6][C:7](=[O:9])[CH3:8])[CH2:4][OH:5]>CO>[OH:1][CH:2]([C:10]1[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=1)[CH:3]([NH:6][C:7](=[O:9])[CH3:8])[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
OC(C(CO)NC(C)=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The flask contents were then stirred at room temperature under an atmosphere of hydrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was then fitted with a suitable adaptor
CUSTOM
Type
CUSTOM
Details
The adaptor was then removed
ADDITION
Type
ADDITION
Details
10% palladium on carbon catalyst (466 mg) was added to the flask

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC(C(CO)NC(C)=O)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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